Cas no 78392-29-7 (mannosyl(6)-N-acetylglucosamine(2))
78392-29-7 structure
Product Name:mannosyl(6)-N-acetylglucosamine(2)
Numero CAS:78392-29-7
MF:C52H88N2O41
MW:1397.24394130707
CID:552933
PubChem ID:3081584
Update Time:2025-04-19
mannosyl(6)-N-acetylglucosamine(2) Proprietà chimiche e fisiche
Nomi e identificatori
-
- mannosyl(6)-N-acetylglucosamine(2)
- 78392-29-7
- DTXSID20229059
- D-Glucose, O-alpha-D-mannopyranosyl-(1-3)-O-(O-alpha-D-mannopyranosyl-(1-3)-O-(alpha-D-mannopyranosyl-(1-6))-alpha-D-mannopyranosyl-(1-6))-O-beta-D-mannopyranosyl-(1-4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-2-(acetylamino)-2-deoxy-, mono-O-alpha-D-mannopyranoside
- Man(6)glcnac(2)
-
- Inchi: 1S/C52H88N2O41/c1-12(63)53-14(3-55)41(91-52-44(36(77)29(70)20(9-61)89-52)94-49-39(80)34(75)27(68)18(7-59)86-49)42(92-46-23(54-13(2)64)31(72)24(65)15(4-56)83-46)22(90-47-37(78)32(73)25(66)16(5-57)84-47)11-82-51-45(95-50-40(81)35(76)28(69)19(8-60)87-50)43(30(71)21(10-62)88-51)93-48-38(79)33(74)26(67)17(6-58)85-48/h3,14-52,56-62,65-81H,4-11H2,1-2H3,(H,53,63)(H,54,64)/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41+,42+,43-,44-,45-,46-,47-,48+,49+,50+,51-,52+/m0/s1
- Chiave InChI: VPIVRJRKMYZSTI-NTWLUMNRSA-N
- Sorrisi: O1[C@H](CO)[C@H]([C@@H]([C@@H]([C@H]1OC[C@H]([C@H]([C@@H]([C@H](C=O)NC(C)=O)O[C@@H]1[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)NC(C)=O)O[C@H]1[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O
Proprietà calcolate
- Massa esatta: 1396.486
- Massa monoisotopica: 1396.486
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 26
- Conta accettatore di obbligazioni idrogeno: 41
- Conta atomi pesanti: 95
- Conta legami ruotabili: 28
- Complessità: 2370
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 39
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -14.6
- Superficie polare topologica: 690Ų
Proprietà sperimentali
- Densità: 1.78
- Punto di ebollizione: 1698.3°C at 760 mmHg
- Punto di infiammabilità: 980.9°C
- Indice di rifrazione: 1.685
mannosyl(6)-N-acetylglucosamine(2) Letteratura correlata
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
78392-29-7 (mannosyl(6)-N-acetylglucosamine(2)) Prodotti correlati
- 38864-21-0(N,N',N''-Triacetylchitotriose)
- 13007-32-4(Lacto-N-neotetraose)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso